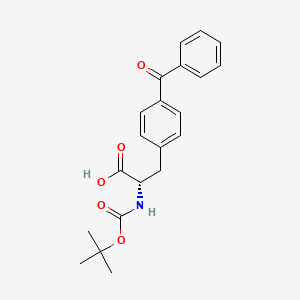
Boc-Bpa-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Bpa-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Boc-Bpa-OH typically begins with L-phenylalanine.
Iodination: The phenyl ring of L-phenylalanine is iodinated to form 4-iodo-L-phenylalanine.
Amino Protection: The amino group is protected using a Boc group to yield Boc-4-iodo-L-phenylalanine.
Grignard Reaction: The iodinated compound undergoes a Grignard reaction with isopropyl Grignard reagent.
Boronate Formation: The resulting compound is treated with trimethyl borate (B(OMe)3) to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: Boc-Bpa-OH can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Products include oxidized derivatives of the benzoyl group.
Reduction: Reduced derivatives with different functional groups.
Substitution: Free amine derivatives.
科学研究应用
Chemistry: Boc-Bpa-OH is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. It is also used in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
作用机制
Mechanism: Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The benzoyl group can participate in various chemical reactions, allowing for the formation of complex peptides and proteins .
Molecular Targets and Pathways: The compound targets amino groups in peptides and proteins, facilitating their synthesis and modification. It is involved in pathways related to peptide bond formation and protein folding .
相似化合物的比较
4-Benzoyl-L-phenylalanine: Similar structure but lacks the Boc protecting group.
Fmoc-4-benzoyl-L-phenylalanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
N-Acetyl-L-phenylalanine: Contains an acetyl group instead of a benzoyl group.
Uniqueness: Boc-Bpa-OH is unique due to the presence of both the Boc protecting group and the benzoyl group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and organic chemistry .
生物活性
Boc-Bpa-OH, or Boc-p-Bz-Phe-OH , is a derivative of the amino acid phenylalanine, specifically designed for use in peptide synthesis and pharmaceutical applications. Understanding its biological activity is crucial for its potential applications in drug development and other biomedical fields. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of the phenylalanine residue. This modification enhances its stability and solubility, making it suitable for various biological applications.
Biological Activity Overview
The biological activity of this compound can be inferred from studies on its structural analogs, particularly those related to Bisphenol A (BPA) and its derivatives. Research indicates that many BPA analogs exhibit significant biological activities, including endocrine disruption and antibacterial properties. The following sections detail these activities.
1. Endocrine Disruption Potential
Studies have shown that BPA and its analogs can interact with estrogen receptors, leading to various biological effects. The Tox21/ToxCast data indicate that BPA analogs generally exhibit structural and biological similarities to BPA itself, suggesting potential endocrine activity in vivo . Specifically, these compounds may influence hormone signaling pathways, which could lead to reproductive and developmental toxicity.
Table 1: Summary of Endocrine Disruption Studies
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Potential endocrine disruptor | |
| BPA | Estrogen receptor agonist | |
| Tetrabromobisphenol A | Antibacterial properties |
3. Cellular Toxicity and Immune Response
Research has indicated that BPA exposure can lead to immune deregulation and increased susceptibility to inflammatory responses . While specific data on this compound's effects on immune cells are scarce, its structural similarity to BPA raises concerns about potential immunotoxicity.
Table 2: Immune Response Studies Related to BPA Analogues
属性
CAS 编号 |
10454-43-0 |
|---|---|
分子式 |
C17H14N3+ |
分子量 |
260.31 g/mol |
IUPAC 名称 |
1,12-diaza-9-azoniapentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),10,13,15,17-octaene |
InChI |
InChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1 |
InChI 键 |
MFSYIWXBLOEWEP-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
规范 SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
同义词 |
BOC-BPA-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















